N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromophenyl group and a carboxamide group in this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells .
Mode of Action
Compounds with similar structures have been found to inhibit their target enzymes, preventing them from catalyzing their respective reactions . This inhibition can lead to changes in cellular metabolism and potentially induce cell death.
Pharmacokinetics
Similar compounds have been found to have good absorption and distribution profiles . The metabolism and excretion of these compounds can vary, affecting their bioavailability and overall effectiveness .
Result of Action
Similar compounds have been found to induce cell death by disrupting crucial cellular processes such as energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 5-methylisoxazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as continuous flow reactors and high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the carboxamide group can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxides or hydroxyl derivatives.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide: shares structural similarities with other isoxazole derivatives, such as:
Uniqueness
- The presence of both the bromophenyl group and the carboxamide group in this compound makes it unique compared to other isoxazole derivatives. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(3-Bromophenyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial properties, cytotoxic effects, and mechanisms of action.
1. Antibacterial Activity
Several studies have highlighted the antibacterial potential of isoxazole derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various strains, with MIC values reported as low as 6.25 mg/mL against XDR-S. Typhi . This positions it as a promising candidate for further development against multi-drug resistant bacteria.
Table 1: Antibacterial Activity of Isoxazole Derivatives
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 6.25 | XDR-S. Typhi |
Other synthesized derivatives | Varies | E. coli, S. aureus |
The cytotoxic effects of isoxazole derivatives have been explored in various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells.
- Apoptosis Induction : Studies indicate that isoxazoles can promote apoptosis and cell cycle arrest in cancer cells, evidenced by changes in mRNA expression levels of apoptotic markers such as Bcl-2 and p21 . Specifically, the compound has been linked to decreased Bcl-2 expression, which is associated with increased apoptosis.
Table 2: Cytotoxicity Data for Isoxazole Derivatives
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
This compound | Not specified | HL-60 (leukemia) | Induction of apoptosis |
Other isoxazoles | 86-755 | Various | Apoptosis and cell cycle arrest |
3. Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition properties of this compound.
- Alkaline Phosphatase Inhibition : The compound has been shown to act as a competitive inhibitor of alkaline phosphatase with an IC50 value of approximately 1.469 µM . This suggests potential therapeutic applications in conditions where alkaline phosphatase plays a role.
Table 3: Enzyme Inhibition Data
Enzyme | Compound | IC50 (µM) |
---|---|---|
Alkaline Phosphatase | This compound | 1.469 |
Other inhibitors | Various | Varies |
4. Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins.
Properties
IUPAC Name |
N-(3-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCZSBDFRGMCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.